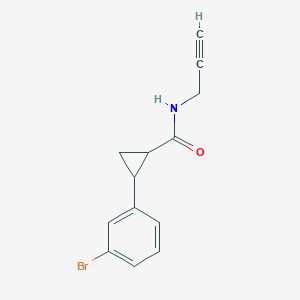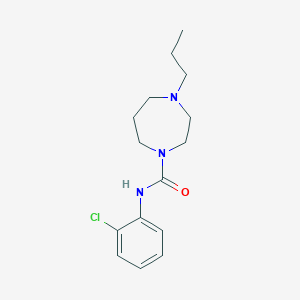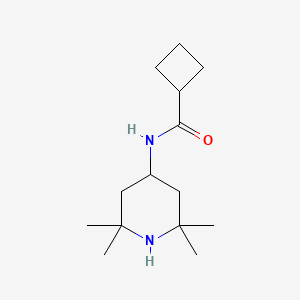![molecular formula C13H9N3O3S B7528664 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is a thieno[3,2-d]pyrimidine derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The exact mechanism of action of 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and neurodegenerative diseases, 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine has also been found to have other biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. It has also been found to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions that could be explored with regards to 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a therapeutic agent in the treatment of inflammatory diseases. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 5-methyl-2-nitrophenol with 2-chloroacetyl chloride to form 5-methyl-2-nitrophenyl-2-chloroacetate. This intermediate is then reacted with 2-aminothiophene to form the final product.
Applications De Recherche Scientifique
The compound 4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine has been extensively studied in various scientific fields. It has shown potential applications in the field of cancer research, where it has been found to inhibit the growth of cancer cells. In addition, it has also shown promising results in the field of neurodegenerative diseases, where it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
4-(5-methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-8-2-3-10(16(17)18)11(6-8)19-13-12-9(4-5-20-12)14-7-15-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNXLZYQCMZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)

![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
